

Advancements in Indoline Formylation: A Guide to Alternative Reagents and Protocols

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Compound of Interest

Compound Name: *N*-Formylindoline

Cat. No.: B030428

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In the dynamic field of pharmaceutical and synthetic chemistry, the development of milder, more efficient, and environmentally benign methodologies is of paramount importance. The formylation of the indoline scaffold, a crucial structural motif in many biologically active compounds, has traditionally relied on harsh and often hazardous reagents. This application note provides a comprehensive overview of alternative reagents for both N-formylation and C-formylation of indoline, complete with detailed experimental protocols and comparative data to guide researchers in selecting the optimal conditions for their specific needs.

Introduction

Formylated indolines are valuable intermediates in the synthesis of a wide array of pharmaceutical agents and functional materials. The introduction of a formyl group at the nitrogen (N-1) or carbon (C-5 or C-7) positions of the indoline ring opens up avenues for further molecular elaboration. Classical methods for formylation, such as the Vilsmeier-Haack or Reimer-Tiemann reactions, often necessitate the use of corrosive reagents, high temperatures, and result in undesired byproducts.^{[1][2][3]} This has spurred the exploration of alternative formylating agents that offer milder reaction conditions, greater functional group tolerance, and improved safety profiles.

This document details protocols for N-formylation using reagents like formic acid and paraformaldehyde, and discusses the challenges and potential alternative approaches for the more difficult C-formylation of the less reactive indoline ring.

N-Formylation of Indoline: Milder and Efficient Alternatives

The N-formylation of indoline is analogous to the formylation of secondary amines. Several mild and effective reagents have been identified as viable alternatives to traditional methods.

Comparative Data for N-Formylation of Indoline

Reagent/Catalyst	Solvent	Temperature (°C)	Time (h)	Yield (%)	Reference
Formic Acid	None (Neat)	Room Temp.	0.5 - 2	>90	[4] [5]
Formic Acid / Iodine	None (Neat)	70	1 - 3	~94	[6]
Paraformaldehyde / CaO	None (Neat)	100	2 - 4	Moderate	[7]
Formic Acid / Indium	None (Neat)	70	1 - 2	High	[8]

Experimental Protocols: N-Formylation

Protocol 1: N-Formylation using Formic Acid (Neat)

This protocol offers a green and highly efficient method for the N-formylation of indoline without the need for a catalyst or solvent.[\[4\]](#)[\[5\]](#)

Materials:

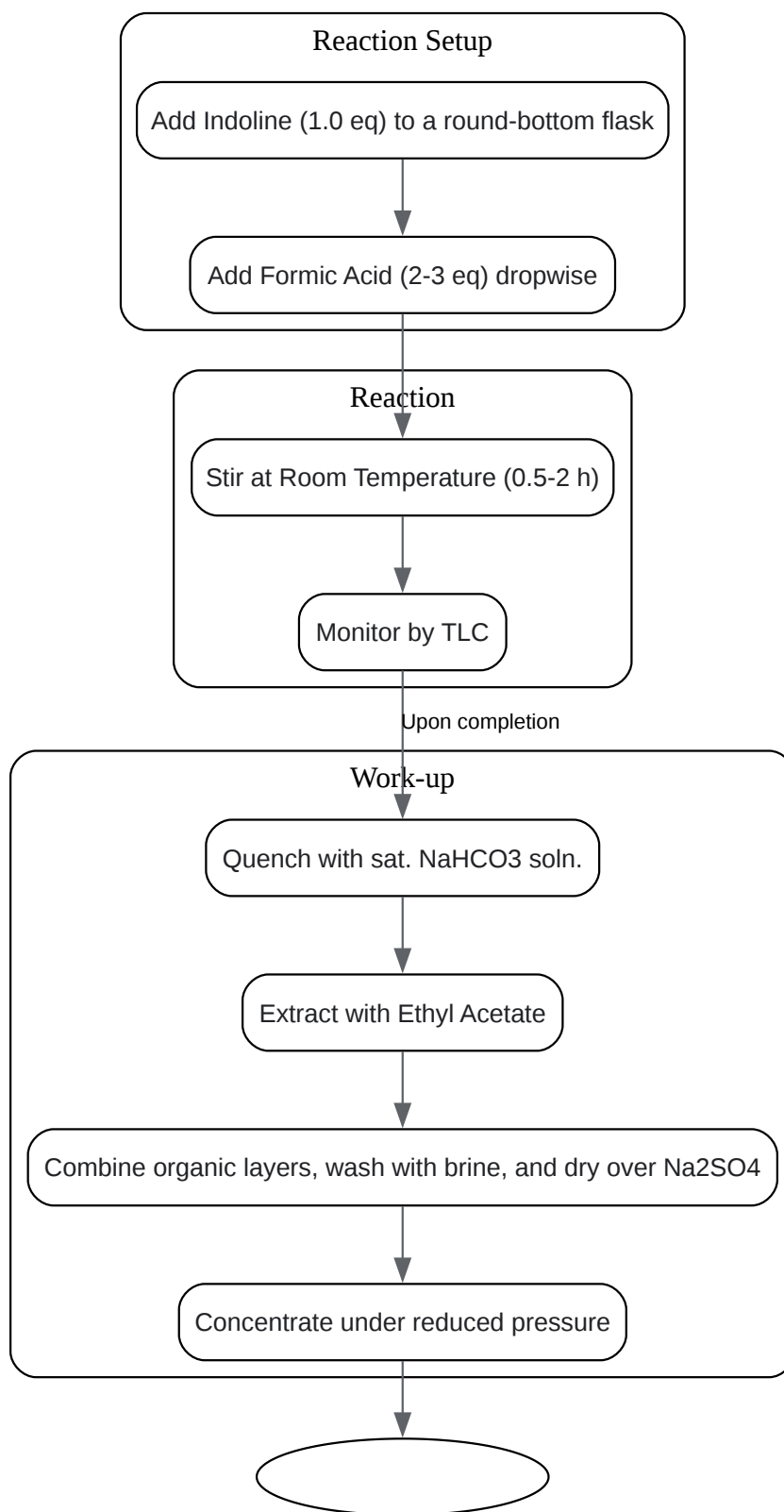
- Indoline
- Formic acid (85-90%)
- Sodium bicarbonate (saturated aqueous solution)
- Ethyl acetate
- Anhydrous sodium sulfate

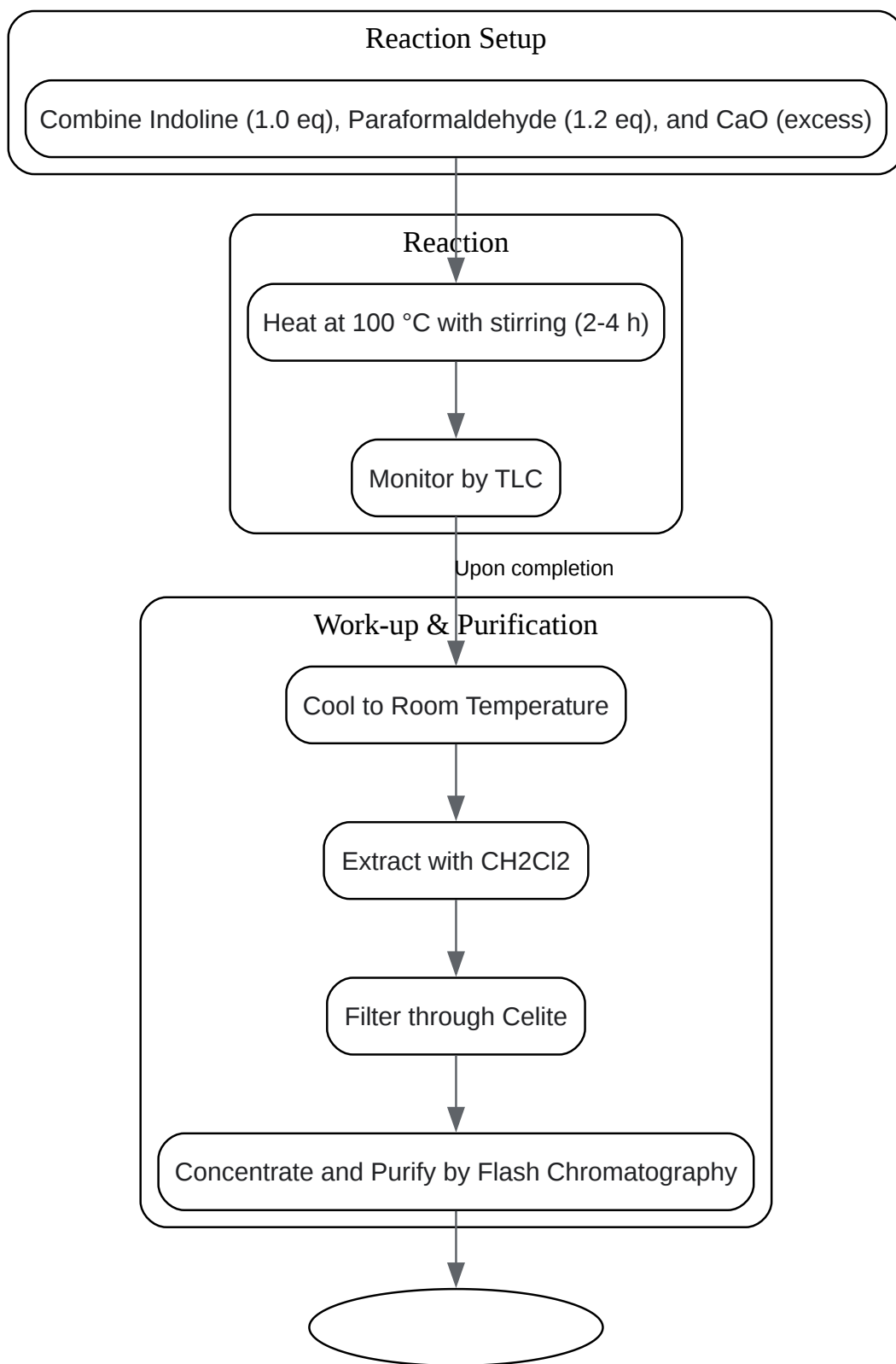
- Round-bottom flask
- Magnetic stirrer

Procedure:

- To a round-bottom flask, add indoline (1.0 eq).
- With stirring, add formic acid (2.0-3.0 eq) dropwise at room temperature.
- Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes to 2 hours.
- Upon completion, carefully quench the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
- Extract the aqueous layer with ethyl acetate (3 x 20 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Concentrate the solvent under reduced pressure to yield the **N-formylindoline** product.

Diagram of Experimental Workflow for N-Formylation with Formic Acid





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